4-Morpholinobenzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4-morpholin-4-yl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-11-13-10-8(2-1-3-9(10)16-11)14-4-6-15-7-5-14/h1-3H,4-7H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPIBQBADIHVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=CC=C2)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Morpholinobenzo D Thiazol 2 Amine and Its Derivatives
General Synthetic Strategies for Benzothiazol-2-amine Scaffolds
The construction of the 2-aminobenzothiazole (B30445) framework is a cornerstone of heterocyclic chemistry, with methods classifiable into two main groups: "one-pot" multicomponent reactions and sequential, multistep syntheses. nih.gov Modern approaches often prioritize green chemistry principles, avoiding toxic solvents and reagents where possible. nih.govnih.gov
The formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring is the key step in any benzothiazole (B30560) synthesis. A variety of cyclization strategies have been developed over the years.
One of the most traditional and widely used methods involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine to form an intermediate thiourea, which then undergoes oxidative cyclization. indexcopernicus.com A classic example is the Jacobsen cyclization, which uses potassium ferricyanide (B76249) to induce radical cyclization of thiobenzanilides. researchgate.net
Another major route involves the condensation of an ortho-aminothiophenol with various carbon-containing electrophiles such as aldehydes, carboxylic acids, or acyl chlorides. nih.govresearchgate.netmdpi.com Green chemistry approaches have demonstrated the efficacy of using catalysts like samarium triflate in aqueous media or employing visible-light-mediated oxidative cyclization of 2-aminothiophenols with aldehydes. organic-chemistry.org
Modern methods have also introduced transition-metal catalysis to achieve these cyclizations under milder conditions. For instance, nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas provides an efficient route to 2-aminobenzothiazoles. acs.org Similarly, copper-catalyzed reactions have been employed for the intramolecular C-S bond formation. indexcopernicus.com
Table 1: Selected Cyclization Strategies for Benzothiazole Synthesis
| Method Name/Type | Key Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Thiourea Cyclization | Substituted Aniline, KSCN, Bromine | Acetic acid | A classical method, though regioselectivity can be an issue with certain substrates. nih.gov |
| Jacobsen Cyclization | Thiobenzanilides, K₃[Fe(CN)₆] | Alkaline solution | A highly effective radical cyclization strategy. researchgate.net |
| Condensation | o-Aminothiophenol, Aldehydes/Acids | Reflux, various catalysts (e.g., H₂O₂/HCl, Sm(OTf)₃) | A versatile and common method, adaptable to green chemistry principles. nih.govmdpi.comorganic-chemistry.org |
| Metal-Catalyzed C-H Functionalization | Arylthioureas, Nickel or Copper catalyst | Mild conditions, various solvents | Offers high efficiency and good functional group tolerance. indexcopernicus.comacs.org |
| Three-Component Reaction | Aromatic amines, Aliphatic amines, Elemental Sulfur | Catalyst- and additive-free, DMSO | Forms double C-S and one C-N bond in a one-pot process. nih.gov |
Once the benzothiazole-2-amine scaffold is formed, it serves as a versatile building block for further modification. The 2-amino group and the benzene ring are the primary sites for functionalization. nih.gov
The exocyclic 2-amino group is readily acylated, for example, by reacting it with chloroacetyl chloride. nih.govresearchgate.net It can also undergo condensation reactions with aldehydes to form the corresponding Schiff bases (azomethines), which are themselves valuable intermediates for further synthesis. nih.gov Diazotization of the 2-amino group followed by reaction with various nucleophiles is another route to introduce diverse functionalities. nih.govnih.gov
Functionalization of the benzene ring can be achieved either by starting with a pre-substituted aniline precursor or by direct electrophilic substitution on the benzothiazole ring, although the latter can be complicated by the directing effects of the fused thiazole ring and other substituents. A common strategy involves beginning with a nitro-substituted 2-aminobenzothiazole, protecting the amino group, reducing the nitro group to an amine, and then functionalizing this new amino group. nih.gov
Specific Synthetic Approaches to 4-Morpholinobenzo[d]thiazol-2-amine
A likely synthetic pathway would involve the Hugerschoff synthesis, which starts from a substituted aniline.
Precursor Synthesis : The key starting material would be 3-morpholinoaniline . This precursor contains the aniline functionality required for thiazole ring formation and the morpholine (B109124) group at the correct position to yield the desired 4-substituted product.
Thiocyanation and Cyclization : The 3-morpholinoaniline would be reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN), in the presence of bromine (Br₂) and a solvent like acetic acid. This reaction first forms an intermediate N-(3-morpholinophenyl)thiourea, which then undergoes bromine-mediated oxidative cyclization to yield the target molecule, This compound .
An alternative approach could involve a nucleophilic aromatic substitution (SNAr) reaction. This would require a precursor such as 4-fluoro- or 4-chloro-2-aminobenzothiazole . This intermediate could then be reacted with morpholine in the presence of a base. The electron-withdrawing nature of the fused thiazole ring would facilitate the displacement of the halogen by the morpholine nucleophile. This type of SNAr reaction is a known method for forming related benzothiazine structures. mdpi.com
Following the chemical reaction, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. A combination of standard organic chemistry techniques is typically employed. youtube.comreachemchemicals.com
Extraction : The reaction mixture is often first subjected to a liquid-liquid extraction. miamioh.edu This typically involves using an aqueous phase and an immiscible organic solvent to separate the desired compound based on its solubility and acid-base properties. youtube.commiamioh.edu
Filtration : If the product precipitates from the reaction mixture as a solid, it can be isolated by filtration, either using gravity or a vacuum. reachemchemicals.comsimsonpharma.com The solid is then washed with an appropriate solvent to remove soluble impurities.
Recrystallization : This is a powerful technique for purifying solid compounds. simsonpharma.com The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solution. simsonpharma.com For benzothiazole derivatives, ethanol (B145695) is often a suitable solvent for recrystallization. nih.govnanobioletters.com
Chromatography : For mixtures that are difficult to separate by other means, column chromatography is the method of choice. masterorganicchemistry.com The crude mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is passed through the column. Separation occurs based on the differential partitioning of the components between the two phases. masterorganicchemistry.com
Table 2: Common Purification Techniques in Organic Synthesis
| Technique | Principle | Primary Application |
|---|---|---|
| Liquid-Liquid Extraction | Differential solubility of a compound in two immiscible liquid phases. miamioh.edu | Initial workup of reaction mixtures; separating acidic, basic, and neutral compounds. youtube.com |
| Recrystallization | Difference in solubility of a compound in a solvent at high and low temperatures. simsonpharma.com | Purification of solid compounds. reachemchemicals.com |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. masterorganicchemistry.com | Separation of complex mixtures; purification of non-crystalline solids or oils. youtube.com |
| Filtration | Mechanical separation of a solid from a liquid or gas using a porous medium. simsonpharma.com | Isolating a solid product from a reaction mixture or a crystallization solvent. reachemchemicals.com |
Derivatization Strategies for this compound Analogs
To explore the structure-activity relationship of this compound, various analogs can be synthesized by modifying the parent structure. The primary site for such derivatization is the exocyclic 2-amino group.
A common strategy is the acylation of the 2-amino group. For instance, reacting this compound with various acyl chlorides or acid anhydrides would yield a series of N-acylated analogs. A specific example from related chemistry is the reaction of 2-aminobenzothiazole with chloroacetyl chloride to produce N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which can be further reacted with nucleophiles like hydrazine (B178648). researchgate.net
Another facile derivatization is the formation of Schiff bases (imines). This involves the condensation of the 2-amino group with a variety of aldehydes or ketones, often under mild acidic catalysis. nih.gov This approach allows for the introduction of a wide range of aryl or alkyl substituents. For example, reacting the parent compound with vanillin (B372448) would introduce a vanillyl moiety. nih.gov
Furthermore, analogs can be created by modifying the synthetic precursors. Using different cyclic amines (e.g., piperidine, thiomorpholine, or substituted piperazines) in place of morpholine during the initial SNAr reaction with a 4-halobenzothiazole precursor would generate a library of compounds with varied substituents at the 4-position.
Compound Names
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminobenzothiazole |
| 3-morpholinoaniline |
| 4-fluoro-2-aminobenzothiazole |
| 4-chloro-2-aminobenzothiazole |
| N-(3-morpholinophenyl)thiourea |
| N-(benzo[d]thiazol-2-yl)-2-chloroacetamide |
| Benzothiazole |
| Chloroacetyl chloride |
| Morpholine |
| Potassium ferricyanide |
| Potassium thiocyanate |
| Samarium triflate |
| Vanillin |
| 2-fluoro-5-nitrobenzyl bromide |
| 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine |
| Piperidine |
| Piperazine |
Amine Functionalization: Acylation and Alkylation
The primary amino group at the 2-position of the benzothiazole ring serves as a versatile handle for introducing a wide array of functional groups through acylation and alkylation reactions. These modifications are instrumental in modulating the physicochemical and pharmacological properties of the parent molecule.
Acylation of 2-aminobenzothiazoles is a common strategy to produce amide derivatives. For instance, the reaction of 2-aminobenzothiazole with various acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acylated products. While direct acylation can sometimes lead to mixtures of mono- and di-acylated products, the use of protecting groups can offer a cleaner reaction profile. A Boc-protected 2-amino-4-halothiazole intermediate has been shown to be effective for clean acylation, followed by a mild deprotection step to yield the desired N-acyl derivative. nih.gov
Alkylation of the 2-amino group introduces different alkyl substituents, which can influence the compound's lipophilicity and steric profile. These reactions can be achieved using various alkylating agents such as alkyl halides or sulfates under basic conditions.
A study on the synthesis of related 2-aminobenzothiazole derivatives demonstrated the feasibility of these functionalization reactions. The following table provides representative examples of acylated and alkylated derivatives based on analogous structures.
| Derivative Type | Reagents and Conditions | Resulting Functional Group | Reference |
| Acylation | Acyl chloride, Pyridine, DCM, 0 °C to rt | Amide | nih.gov |
| Alkylation | Alkyl halide, K2CO3, DMF, 60 °C | Secondary or Tertiary Amine | General Alkylation |
This table is illustrative and based on general synthetic methods for 2-aminobenzothiazoles.
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
The exploration of the structure-activity relationship (SAR) is a cornerstone of drug discovery. For the this compound scaffold, introducing a variety of substituents at different positions of the benzothiazole ring and the morpholine moiety is crucial to map the chemical space and identify key structural features for biological activity.
The synthesis of a library of derivatives with diverse substituents allows for a systematic evaluation of their impact on target binding and cellular activity. For example, in the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives, various aromatic aldehydes were reacted with the parent amine to generate a series of Schiff bases, which were subsequently evaluated for their antimicrobial and anticancer activities. nih.govresearchgate.net This approach allows for the exploration of the electronic and steric effects of the substituents on biological activity.
Key positions for substitution on the this compound scaffold include the benzothiazole core and the morpholine ring. Modifications on the benzene ring of the benzothiazole, such as the introduction of electron-donating or electron-withdrawing groups, can significantly alter the electronic properties of the entire molecule. Similarly, substitutions on the morpholine ring can affect the compound's solubility and interactions with biological targets.
The following table summarizes the types of substituents introduced in related thiazole derivatives for SAR studies and their general impact on activity.
| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference |
| Phenyl ring at C4 (of thiazole) | Electron-withdrawing groups (e.g., -Cl, -NO2) | Often enhances antimicrobial/anticancer activity | nih.gov |
| Phenyl ring at C4 (of thiazole) | Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Variable effects, can modulate selectivity | nih.gov |
| 2-Amino group | Aromatic aldehydes (Schiff base formation) | Creates diverse library for screening | nih.govresearchgate.net |
Advanced Coupling Reactions in Fluorinated Analog Synthesis
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The synthesis of fluorinated analogs of this compound can be achieved through advanced coupling reactions.
While specific examples for the direct fluorination of this compound are not extensively documented, synthetic strategies from related heterocyclic systems can be extrapolated. For instance, the synthesis of fluorinated 1,2,4-triazino[3,4-b] researchgate.netnih.govmdpi.comthiadiazolones involved the nucleophilic substitution of a fluorine atom on an aromatic ring. scirp.org
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are powerful tools for the synthesis of complex molecules, including fluorinated derivatives. For example, a fluorinated aryl boronic acid could be coupled with a bromo-substituted this compound to introduce a fluorinated aryl moiety. Solid-phase synthesis has also been employed for the creation of 2-aminobenzothiazole libraries, which could be adapted for fluorinated analogs. nih.gov
The synthesis of a closely related compound, methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate, has been reported, which could serve as a key intermediate for further diversification, including the introduction of fluorine. nih.gov The synthesis involved the cyclization of methyl 4-amino-3-morpholinobenzoate with bromine and potassium thiocyanate. nih.gov
The following table outlines potential advanced coupling reactions for the synthesis of fluorinated analogs.
| Coupling Reaction | Reactants | Potential Fluorinated Product | Reference |
| Suzuki Coupling | Bromo-4-morpholinobenzo[d]thiazol-2-amine, Fluorophenylboronic acid | 4-Morpholino-X-(fluorophenyl)benzo[d]thiazol-2-amine | General Suzuki Coupling |
| Buchwald-Hartwig Amination | Bromo-4-morpholinobenzo[d]thiazol-2-amine, Fluorinated amine | N-Aryl/alkyl-4-morpholinobenzo[d]thiazol-2-amine | General Buchwald-Hartwig |
| Nucleophilic Aromatic Substitution | Fluoro-substituted benzothiazole precursor, Morpholine | This compound derivative | scirp.org |
Advanced Characterization and Structural Analysis of 4 Morpholinobenzo D Thiazol 2 Amine and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of newly synthesized compounds. Techniques such as NMR, IR, and Mass Spectrometry each offer unique insights into the molecular structure.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For derivatives of 4-Morpholinobenzo[d]thiazol-2-amine, specific chemical shifts in both ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical derivative like 4-(benzo[d]thiazol-2-yl)morpholine, the protons on the morpholine (B109124) ring adjacent to the oxygen atom are expected to appear as a multiplet around 3.71-3.77 ppm, while those adjacent to the nitrogen atom appear as a multiplet around 3.62-3.65 ppm. rsc.org The aromatic protons on the benzothiazole (B30560) ring typically resonate in the downfield region, between 6.94 and 7.33 ppm, with their specific shifts and coupling patterns depending on the substitution pattern. rsc.org The amine (-NH₂) protons of the title compound would be expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 4-(benzo[d]thiazol-2-yl)morpholine, the carbons of the morpholine ring are observed at approximately 66.1 ppm (adjacent to oxygen) and 48.4 ppm (adjacent to nitrogen). rsc.org The benzothiazole carbons resonate in the aromatic region, with the carbon of the C=N group appearing significantly downfield around 168.9 ppm. rsc.org Other aromatic carbons appear between 119.2 and 152.3 ppm. rsc.org
Table 1: Representative NMR Data for a 4-Morpholinobenzothiazole Derivative Data based on the isomer 4-(benzo[d]thiazol-2-yl)morpholine. rsc.org
| Nucleus | Chemical Shift (δ) ppm | Description |
|---|---|---|
| ¹H | 3.71 - 3.77 (m, 4H) | Morpholine -CH₂-O- |
| ¹H | 3.62 - 3.65 (m, 4H) | Morpholine -CH₂-N- |
| ¹H | 6.94 - 7.33 (m) | Aromatic Protons |
| ¹³C | 168.9 | Thiazole (B1198619) C2 (C=N) |
| ¹³C | 119.2 - 152.3 | Aromatic Carbons |
| ¹³C | 66.1 | Morpholine -CH₂-O- |
| ¹³C | 48.4 | Morpholine -CH₂-N- |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound and its derivatives, key absorptions confirm the presence of the amine, morpholine, and benzothiazole moieties.
Characteristic vibrational bands would include:
N-H Stretching: The primary amine (-NH₂) group typically shows one or two sharp bands in the region of 3100-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring appears just below 3000 cm⁻¹. rsc.org
C=N Stretching: The imine bond within the thiazole ring gives rise to a characteristic absorption in the 1600-1650 cm⁻¹ region.
C-O-C Stretching: The ether linkage in the morpholine ring produces a strong, characteristic band, typically in the 1150-1050 cm⁻¹ range. rsc.org
Aromatic C=C Stretching: These vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region. rsc.org
Table 2: Typical IR Absorption Frequencies for 4-Morpholinobenzothiazole Derivatives
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3100 - 3500 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Morpholine Ring | C-H Stretch | < 3000 |
| Thiazole Ring | C=N Stretch | 1600 - 1650 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| Morpholine Ring | C-O-C Stretch | 1050 - 1150 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is typically observed as the protonated molecule [M+H]⁺.
For the isomeric compound 4-(benzo[d]thiazol-2-yl)morpholine, the [M+H]⁺ ion is detected at m/z 221. rsc.org The title compound, this compound, has the same molecular formula (C₁₁H₁₃N₃OS) and therefore the same molecular weight. Under electron impact (EI) ionization, fragmentation would be expected. Common fragmentation pathways for cyclic amines involve α-cleavage, leading to the loss of radicals from the ring. miamioh.edu For the morpholine moiety, this could involve cleavage adjacent to the nitrogen or oxygen atoms, leading to characteristic fragment ions. The benzothiazole ring itself is relatively stable, but can undergo fragmentation through the loss of small molecules like HCN. researchgate.net
X-ray Crystallography and Solid-State Structural Studies
While spectroscopic methods define molecular connectivity, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. The following analysis is based on the detailed crystallographic study of a close derivative, Methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate tetartohydrate. nih.goviucr.orgnih.gov
The crystal structure of Methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate tetartohydrate reveals a complex and robust three-dimensional network. nih.gov The compound crystallizes in the triclinic space group P1, with four independent organic molecules and one water molecule in the asymmetric unit. nih.goviucr.org
Table 3: Representative Hydrogen-Bond Geometry (Å, °) in a Derivative Crystal Data from Methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate tetartohydrate. researchgate.net
| Donor–H···Acceptor | D–H | H···A | D···A | D–H···A |
|---|---|---|---|---|
| N1—H1E···O11 | 0.876 (18) | 2.137 (18) | 2.9475 (14) | 153.6 (15) |
| N4—H4B···O1W | 0.88 (2) | 2.12 (2) | 2.9804 (15) | 165.1 (19) |
| O1W—H1WB···N12 | 0.97 (2) | 1.91 (2) | 2.8669 (13) | 169 (2) |
The solid-state structure provides a clear picture of the molecule's preferred conformation. In the crystal structure of Methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate, the morpholine ring consistently adopts a stable chair conformation. nih.gov
Interestingly, the orientation of this morpholine ring relative to the plane of the benzothiazole system is not uniform across the four independent molecules in the asymmetric unit. nih.gov In three of the molecules, the orientation is nearly identical, with C-C-N-C torsion angles around 60-67°. However, in the fourth molecule, the morpholine ring is rotated to a different orientation, with a corresponding torsion angle of -57.61°. nih.gov This observation of conformational polymorphism within a single crystal highlights the rotational flexibility around the C-N bond connecting the morpholine and benzothiazole rings. The benzothiazole unit itself is essentially planar. researchgate.net
Chromatographic Techniques for Research Applications
Chromatography is a fundamental analytical technique used to separate, identify, and purify the components of a mixture. For derivatives of this compound, these methods are crucial for isolating compounds of interest from reaction mixtures and for verifying their purity before subsequent use.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound and its analogs. Commercial suppliers of this compound confirm that HPLC is a standard method for the quality control and analysis of this compound. bldpharm.com The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material. The separation is based on the differential interactions of the analyte with the stationary and mobile phases.
In a typical research setting, the purity of synthesized benzothiazole derivatives is assessed using HPLC. nanobioletters.com This allows for the precise quantification of the target compound and the detection of any impurities, such as starting materials, byproducts, or degradation products. For many 2-aminobenzothiazole (B30445) derivatives, HPLC analysis has been used to confirm purities exceeding 95%. sigmaaldrich.com
The selection of the stationary phase, mobile phase composition, flow rate, and detector are critical parameters that are optimized to achieve efficient separation. A common setup for the analysis of related heterocyclic compounds involves a reverse-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.
Below is an illustrative data table representing a typical set of HPLC parameters that could be employed for the purity analysis of this compound.
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | 4-6 minutes |
| Purity Assessment | Integration of peak area |
This table is a representative example of HPLC conditions and is not based on a specific analysis of this compound.
Column chromatography is a preparative technique extensively used for the purification of this compound derivatives from crude reaction mixtures. This method relies on the same principles of differential partitioning as HPLC but is performed on a larger scale to isolate substantial quantities of the desired compound.
A notable example is the purification of Methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate, a closely related derivative. In this process, the crude product was purified by column chromatography using a silica (B1680970) gel stationary phase. nih.gov The separation was achieved by eluting the column with a mobile phase composed of dichloromethane (B109758) and methanol (B129727) in a 20:1 ratio. nih.gov The progress of the separation is often monitored by Thin-Layer Chromatography (TLC), and fractions containing the pure compound are collected, combined, and the solvent is evaporated to yield the purified product. For the aforementioned derivative, fractions with a purity greater than 99% were obtained. nih.gov
The choice of eluent is critical and is determined by the polarity of the compound to be isolated. For benzothiazole derivatives, solvent systems such as ethyl acetate/hexane are also commonly employed. nih.gov
The following table summarizes the conditions used in the purification of a key derivative, highlighting the practical application of this technique.
| Parameter | Value | Reference |
| Compound | Methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate | nih.gov |
| Stationary Phase | Silica Gel | nih.gov |
| Mobile Phase | Dichloromethane:Methanol (20:1) | nih.gov |
| Rf Value (TLC) | 0.26 | nih.gov |
| Purity of Collected Fractions | >99% | nih.gov |
| Yield (after purification) | 29% | nih.gov |
This systematic approach to purification ensures that the isolated this compound derivatives are of high purity, which is essential for their subsequent structural analysis and use in further research.
Biological Activity and Pharmacological Potential of 4 Morpholinobenzo D Thiazol 2 Amine Derivatives
Antimicrobial Research Applications
Derivatives of 4-morpholinobenzo[d]thiazol-2-amine have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents.
Investigations Against Bacterial Strains (e.g., Mycobacterium tuberculosis)
The global health threat posed by multidrug-resistant bacteria, especially Mycobacterium tuberculosis, has spurred the search for novel antibacterial agents. Benzo[d]thiazole derivatives have emerged as a promising class of compounds in this area. nih.gov Research has shown that benzo[d]thiazole-2-carboxamides can act as new antituberculosis chemotypes by inhibiting mycobacterial ATP phosphoribosyl transferase (ATP-PRTase), a key enzyme in the L-histidine biosynthesis pathway. nih.gov
A series of 2-(thiazol-4-yl)thiazolidin-4-one derivatives were synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. nih.gov Several of these compounds exhibited good to excellent activity against both strains, with some derivatives showing minimum inhibitory concentrations (MIC) ranging from 4.43 to 24.04 μM against M. bovis BCG. nih.gov Importantly, these potent compounds did not show significant cytotoxicity against various human cell lines. nih.gov
Furthermore, the isosteric replacement of 2-aminothiazole (B372263) with 2-aminooxazole in related structures has been investigated to improve physicochemical properties and antimicrobial activity. nih.gov N-oxazolyl- and N-thiazolylcarboxamides of various pyridinecarboxylic acids have shown high activity against mycobacteria, with the best-performing compounds having a MIC of 3.13 µg/mL against M. tuberculosis H37Ra. nih.gov Molecular docking studies suggest that these compounds may exert their effect by targeting the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov
Table 1: Selected Antibacterial Activity of Benzo[d]thiazole Derivatives
| Compound Type | Target Organism | Key Findings |
|---|---|---|
| Benzo[d]thiazole-2-carboxamides | Mycobacterium tuberculosis | Inhibit ATP-phosphoribosyl transferase (ATP-PRTase). nih.gov |
| 2-(Thiazol-4-yl)thiazolidin-4-ones | Mycobacterium tuberculosis H37Ra, Mycobacterium bovis BCG | Good to excellent antimycobacterial activity (MIC: 4.43-24.04 μM against M. bovis BCG). nih.gov |
| N-thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | High activity (MIC = 3.13 µg/mL), potentially targeting FabH. nih.gov |
Antifungal Activity Studies
In addition to their antibacterial properties, benzo[d]thiazole derivatives have been investigated for their potential as antifungal agents. The rising incidence of invasive fungal infections, particularly in immunocompromised individuals, necessitates the development of new and effective fungicides. frontiersin.org
A novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated high-efficiency, broad-spectrum, and specific activities, with a minimum inhibitory concentration against pathogenic fungi ranging from 0.0625 to 4 μg/ml in vitro. frontiersin.org This compound was also found to be effective in an in vivo fungal infection model. frontiersin.org Its mechanism of action appears to involve the induction of oxidative damage in the fungal cells. frontiersin.org
Other studies have synthesized new benzimidazole (B57391), benzotriazole, and aminothiazole derivatives and evaluated their activity against various species of Candida, Aspergillus, and dermatophytes. nih.gov Among the tested compounds, certain benzimidazole derivatives displayed the most potent antifungal activities. nih.gov The synthesis of 4-thiazolidinone (B1220212) derivatives containing a 2-amino-6-methoxybenzothiazole (B104352) moiety also yielded compounds with notable antifungal activity against Candida albicans. researchgate.net
Anticancer Research Applications
The development of novel anticancer agents is a cornerstone of oncological research. Derivatives of this compound have shown significant promise in this field through various mechanisms of action.
In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines
A substantial body of research has demonstrated the cytotoxic and antiproliferative effects of benzo[d]thiazole derivatives against a wide range of human cancer cell lines. nih.govresearchgate.netnih.goveuropeanreview.org For instance, certain 2-(4-aminophenyl)benzothiazole derivatives have shown potent and selective antitumor activity. nih.gov
The introduction of a thiazolidine-2,4-dione moiety has been a successful strategy in developing potent anticancer agents. nih.gov One such derivative, 5-(4-alkylbenzylidene)thiazolidine-2,4-dione (compound 5d), was found to be active against a full panel of 60 human tumor cell lines, with GI₅₀ values as low as 1.11 μM against the breast cancer cell line MDA-MB-468. nih.gov
Furthermore, novel benzothiazole-thiazolidine derivatives have been synthesized and evaluated for their anticancer activity against rat brain glioma (C6) and human lung adenocarcinoma (A549) cell lines. researchgate.net Two compounds, 4a and 4d, were particularly active against the C6 cell line, with an IC₅₀ value of 0.03 mM. researchgate.net These compounds were found to induce apoptosis. researchgate.net The cytotoxicity of 2-aminobenzothiazole (B30445) has also been shown to be dose-dependent on human laryngeal carcinoma (HEp-2) cells. europeanreview.org
Table 2: In Vitro Cytotoxicity of Selected Benzo[d]thiazole Derivatives
| Compound Type | Cell Line(s) | Activity |
|---|---|---|
| 5-(4-alkylbenzylidene)thiazolidine-2,4-dione (5d) | MDA-MB-468 (Breast) | GI₅₀: 1.11 μM nih.gov |
| 2-(Benzothiazol-2-ylthio)-N'-(...)-acetohydrazide (4a, 4d) | C6 (Rat Brain Glioma) | IC₅₀: 0.03 mM researchgate.net |
| 2-Aminobenzothiazole | HEp-2 (Laryngeal) | Dose-dependent cytotoxicity europeanreview.org |
Targeting Specific Oncological Enzymes (e.g., Human Epidermal Growth Factor Receptor - HER)
A key strategy in modern cancer therapy is the targeted inhibition of enzymes that are crucial for tumor growth and survival. The Human Epidermal Growth Factor Receptor (HER) is a well-established target in oncology.
Recent studies have focused on the synthesis of benzo[d]thiazol-2-amine derivatives with the aim of targeting the HER enzyme. nih.gov Molecular docking studies have been employed to evaluate the binding affinity of these compounds to HER. nih.gov Certain derivatives exhibited strong binding affinities to the HER enzyme, suggesting their potential as effective inhibitors. nih.gov For example, two compounds showed higher binding affinities to the HER enzyme compared to a reference compound, with one derivative displaying docking scores of -10.4, -9.9, and -9.8 kcal/mol. nih.gov These findings indicate that these benzo[d]thiazol-2-amine derivatives could be promising candidates for the development of novel HER-targeted cancer therapies. nih.gov
Interactions with Nucleic Acids (e.g., DNA) in Antineoplastic Mechanisms
In addition to enzyme inhibition, interaction with DNA is another mechanism through which anticancer agents can exert their effects. Several studies have explored the ability of benzo[d]thiazole derivatives to interact with and damage the DNA of cancer cells.
Research has shown that antitumour 2-(4-aminophenyl)benzothiazoles can generate DNA adducts in sensitive tumor cells both in vitro and in vivo. nih.gov The formation of these DNA adducts is a critical step in the execution of their antitumor activity. nih.gov In sensitive breast cancer cell lines like MCF-7, a major DNA adduct was detected upon treatment with these compounds. nih.gov
Molecular docking studies have also been used to investigate the interactions between benzo[d]thiazol-2-amine derivatives and DNA. nih.gov These simulations aim to elucidate drug-DNA interactions, focusing on hydrogen bonding, hydrophobic interactions, and binding energies. nih.gov The analysis of the conformations of these compounds has helped to identify their potential binding modes within the DNA groove, further supporting their role as DNA-interacting anticancer agents. nih.gov Some 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins have been found to act as topoisomerase-II inhibitors, inducing DNA double-strand breaks. nih.gov
Anti-inflammatory and Analgesic Research Applications
Research into benzo[d]thiazole derivatives has revealed their potential as anti-inflammatory and analgesic agents. nih.gov Studies have focused on their ability to inhibit key enzymes in the inflammatory cascade and have evaluated their efficacy in established preclinical models of inflammation and pain.
A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. A series of synthesized benzo[d]thiazol-2-amine derivatives have been evaluated for their ability to inhibit these enzymes. nih.govpreprints.org
In one study, several derivatives were tested for their in vitro inhibitory activity against both COX-1 and COX-2. nih.govpreprints.org Compounds G10 and G11 were identified as having significant inhibitory action on both enzymes. nih.govpreprints.org Specifically, compound G10 demonstrated potent COX-2 inhibition with an IC₅₀ value of 5.0 μM, while also inhibiting COX-1 with an IC₅₀ of 11 μM. preprints.org Compound G11 showed a COX-1 IC₅₀ of 10 μM. preprints.org Molecular docking studies suggested that certain derivatives, such as G1, G3, G6, G8, and G10, had a notable binding affinity for the COX-2 enzyme. nih.gov
Another study on a different series of benzo[d]thiazole analogs found that compounds 2c, 2d, and 2g exhibited moderate to potent inhibitory effects against the COX-2 isozyme, with IC₅₀ values ranging from 0.28 to 0.77 μM. nih.gov These compounds were weak inhibitors of the COX-1 isoform, indicating a degree of selectivity for COX-2. nih.gov This selectivity is a desirable trait in the development of anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity Index (SI) for COX-2 | Source |
|---|---|---|---|---|
| G10 | COX-1 | 11 | - | preprints.org |
| G10 | COX-2 | 5.0 | - | nih.govpreprints.org |
| G11 | COX-1 | 10 | - | preprints.org |
| 2c | COX-2 | 0.28 - 0.77 (Range for 2c, 2d, 2g) | 7.2 - 18.6 (Range for 2c, 2d, 2g) | nih.gov |
| 2d | COX-2 | 0.28 - 0.77 (Range for 2c, 2d, 2g) | 7.2 - 18.6 (Range for 2c, 2d, 2g) | nih.gov |
| 2g | COX-2 | 0.28 - 0.77 (Range for 2c, 2d, 2g) | 7.2 - 18.6 (Range for 2c, 2d, 2g) | nih.gov |
In addition to the cyclooxygenase pathway, the lipoxygenase (LOX) pathway plays a crucial role in inflammation. Dual inhibition of both COX and LOX pathways is a modern strategy for developing safer anti-inflammatory drugs. frontiersin.org Research on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which share the core thiazol-2-amine structure, has demonstrated their potential as dual inhibitors. frontiersin.orgnih.gov
In vitro enzyme assays were conducted to assess the inhibitory potential of these compounds against 5-lipoxygenase (5-LOX). frontiersin.org Two derivatives, designated 5d and 5e, proved to be potent inhibitors of the COX/LOX pathways. frontiersin.org These compounds were identified as promising candidates for further investigation based on their IC₅₀ values and selectivity indices when compared to the standard drug zileuton. frontiersin.orgnih.gov The study of such derivatives highlights the potential of the thiazole (B1198619) scaffold in creating effective anti-inflammatory agents that target multiple enzymatic pathways. frontiersin.org
| Compound | Target Enzyme | IC₅₀ (μM) | Standard Drug (IC₅₀ μM) | Source |
|---|---|---|---|---|
| 5d | 5-LOX | Potent Inhibitor | Zileuton (11.00) | frontiersin.orgnih.gov |
| 5e | 5-LOX | Potent Inhibitor | Zileuton (11.00) | frontiersin.orgnih.gov |
The anti-inflammatory and analgesic potential of benzo[d]thiazol-2-amine derivatives has been evaluated using a variety of established preclinical models. nih.govnih.gov
In Vivo Models: The carrageenan-induced rat paw edema model is a widely used and reliable method for assessing acute anti-inflammatory activity. nih.govresearchgate.netresearchgate.net In this model, benzo[d]thiazol-2-amine derivative G10 showed the highest anti-inflammatory response. nih.govresearchgate.net Another study involving N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines found that one derivative, 4f, exhibited a potent anti-inflammatory effect of 85.31% inhibition, which was superior to the standard drug diclofenac (B195802) sodium (83.6%). nih.gov An ear edema model in mice also demonstrated significant anti-inflammatory activity for benzo[d]thiazole analogs 2c, 2d, and 2g, with inhibition rates of 86.8%, 90.7%, and 82.9%, respectively. nih.gov
For analgesic activity, the hot plate method and the acetic acid-induced abdominal writhing test are commonly employed. nih.govnih.gov In these tests, derivative G11 exhibited the most significant analgesic action. nih.govresearchgate.net The acetic acid-induced writhing test also showed that most of the tested benzo[d]thiazole analogs had analgesic effects, with inhibition rates ranging from 51.9% to 100%. nih.gov
In Vitro Models: The primary in vitro models involve enzyme inhibition assays to quantify the effect of the compounds on specific inflammatory enzymes. frontiersin.org As detailed previously, these assays measure the concentration of the derivative required to inhibit 50% of the enzyme's activity (IC₅₀) for COX-1, COX-2, and 5-LOX, providing a direct measure of their inhibitory potency. nih.govfrontiersin.org
Neuropharmacological Research Applications
Beyond inflammation and pain, the pharmacological investigation of thiazole-containing compounds has extended into the realm of neuropharmacology, exploring their potential to treat neurodegenerative diseases.
Research into related thiazole structures, such as thiazolidine-2,4-dione derivatives, has shown promise for neuroprotective effects, particularly in the context of Alzheimer's disease. nih.govnih.gov One study investigated the effects of a synthesized thiazolidine-2,4-dione derivative, TZ4C, on a scopolamine-induced model of memory impairment in rats. nih.gov
The findings indicated that TZ4C could enhance memory function and reduce the specific activity of acetylcholinesterase (AChE). nih.gov In vitro experiments using SH-SY5Y neuroblastoma cells showed that TZ4C led to a reduced expression of phosphorylated tau (p-Tau), heat shock protein 70 (HSP70), and cleaved caspase-3, all of which are implicated in the neuropathology of Alzheimer's disease. nih.gov These results underscore the neuroprotective potential of the thiazole scaffold. nih.gov Further studies with other thiazolidine-2,4-dione derivatives (TZ3O and TZ4M) also demonstrated alleviation of scopolamine-induced cognitive decline in animal models, suggesting that these compounds could be a starting point for developing new anti-Alzheimer agents. nih.gov
The adenosine (B11128) A₂A receptor (A₂AR) is a G protein-coupled receptor that has been identified as a significant therapeutic target for neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govsemanticscholar.org Antagonists of the A₂AR are of considerable interest, and various heterocyclic scaffolds have been explored for this purpose. nih.gov
Ligand binding studies are a crucial tool to identify and characterize compounds that interact with these receptors. These studies typically use competition radioligand binding assays with membranes prepared from mammalian cells that express the recombinant human A₂A receptor. nih.gov The assay measures how effectively a test compound displaces a known radiolabeled ligand from the receptor, from which the inhibitory constant (Kᵢ) can be calculated. semanticscholar.org The Kᵢ value represents the affinity of the compound for the receptor.
While much of the research has focused on scaffolds like pyrazolo-triazolo-pyrimidines and quinazolines, structurally related heterocyclic systems have also been investigated. semanticscholar.orgnih.gov For instance, novel thiazolo[5,4-e] nih.govfrontiersin.orgnih.govtriazolo[1,5-c]pyrimidine-2(3H)-thione derivatives have been synthesized and identified as potential adenosine A₂A receptor antagonists. nih.gov This indicates that the broader family of thiazole-containing fused heterocycles, including benzo[d]thiazole derivatives, represents a promising area for the discovery of new A₂AR ligands with neuropharmacological applications.
Enzyme Inhibitory Studies (Beyond COX/LOX)
Beyond their well-documented effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, derivatives of this compound have been investigated for their inhibitory potential against other significant enzyme targets. These explorations have unveiled promising activities in the realms of neurodegenerative disease research and antibacterial drug discovery, specifically targeting enzymes crucial for neuronal function and bacterial survival.
Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target in the management of neurodegenerative conditions like Alzheimer's disease. nih.gov While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine (B1216132) hydrolysis, BChE also plays a role in this process, and its levels are noted to increase in the brains of Alzheimer's patients. nih.gov Consequently, the inhibition of BChE is considered a viable strategy for managing the progression of the disease. nih.gov
In this context, a series of benzo[d]thiazol-2-yl)-3-(morpholino-1-yl)propanamide derivatives have been synthesized and evaluated for their BChE inhibitory potential. researchgate.net Among the synthesized compounds, certain derivatives demonstrated noteworthy inhibitory activity against BChE. Specifically, N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide were identified as having good inhibitory potency against BChE, with IC50 values of 15.12 μM and 12.33 μM, respectively. researchgate.net In contrast, the designed derivatives showed poor activity against AChE. researchgate.net
Further studies on related benzothiazolone structures also highlighted their potential as BChE inhibitors. researchgate.net One particular derivative, M13, which contains a 6-methoxy indole (B1671886) group, was found to be the most potent BChE inhibitor in its series with an IC50 value of 1.21 μM. researchgate.net Kinetic studies revealed that this compound acts as a reversible and noncompetitive inhibitor of BChE. researchgate.net
Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Benzothiazole (B30560) Derivatives
| Compound | Structure | IC50 (µM) | Source |
|---|---|---|---|
| N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | 15.12 | researchgate.net | |
| N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | 12.33 | researchgate.net | |
| M13 | 1.21 | researchgate.net |
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate the topological state of DNA, making them validated targets for the development of new antibacterial agents. als-journal.comnih.govbrc.hunih.gov These enzymes are crucial for bacterial DNA replication and cell division. als-journal.com The inhibition of these enzymes leads to bactericidal effects, and targeting them offers a pathway to combat the growing threat of antimicrobial resistance. als-journal.comnih.gov
Derivatives of this compound have been a focal point in the search for novel inhibitors of these bacterial enzymes. Research has led to the development of morpholine-based thiazole derivatives as potent DNA gyrase inhibitors. als-journal.com A series of these compounds demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values equal to that of ciprofloxacin (B1669076) (12.5 µg/ml) against S. aureus, B. subtilis, E. coli, and K. pneumoniae. als-journal.com Several of these derivatives also displayed DNA gyrase inhibitory activity that was equal to or better than ciprofloxacin. als-journal.com For instance, compounds designated as 5h, 5g, and 5f showed potent DNA gyrase inhibition with IC50 values of 3.52, 3.76, and 3.88 µg/ml, respectively, compared to ciprofloxacin's IC50 of 4.32 µg/ml. als-journal.com
Furthermore, novel benzothiazole-based compounds have been designed as dual inhibitors of both DNA gyrase and topoisomerase IV. nih.gov Certain compounds from this class, such as 4b and 7a, were found to inhibit both enzymes at low micromolar concentrations and showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and a multi-drug resistant clinical isolate of Enterococcus faecium. nih.gov Another study developed a series of dual low nanomolar benzothiazole inhibitors of bacterial DNA gyrase and topoisomerase IV, which exhibited excellent broad-spectrum antibacterial activities. nih.gov
The development of second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors has also yielded analogs with improved, nanomolar-range inhibition of both DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli. brc.hu These advancements represent a significant step toward developing novel antibacterial drugs to address resistant bacterial strains. brc.hu
Table 2: DNA Gyrase Inhibitory Activity of Morpholine-Based Thiazole Derivatives
| Compound | IC50 (µg/mL) | Reference Drug (Ciprofloxacin) IC50 (µg/mL) | Source |
|---|---|---|---|
| 5h | 3.52 | 4.32 | als-journal.com |
| 5g | 3.76 | 4.32 | als-journal.com |
| 5f | 3.88 | 4.32 | als-journal.com |
| 5e | 4.08 | 4.32 | als-journal.com |
| 5l | 4.11 | 4.32 | als-journal.com |
| 5b | 4.28 | 4.32 | als-journal.com |
| 5k | 4.28 | 4.32 | als-journal.com |
| 5i | 4.30 | 4.32 | als-journal.com |
| 5d | 4.32 | 4.32 | als-journal.com |
Table 3: Dual DNA Gyrase and Topoisomerase IV Inhibitory Activity of Benzothiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Source |
|---|---|---|---|
| 4b | DNA Gyrase | Low micromolar | nih.gov |
| Topoisomerase IV | Low micromolar | nih.gov | |
| 7a | DNA Gyrase | Low micromolar | nih.gov |
| Topoisomerase IV | Low micromolar | nih.gov |
Structure Activity Relationship Sar and Structural Optimization
Elucidation of Key Pharmacophoric Features
Pharmacophoric features are the essential structural elements of a molecule that are responsible for its biological activity. For the 4-Morpholinobenzo[d]thiazol-2-amine scaffold, the morpholine (B109124) ring and the substituents on the benzothiazole (B30560) core are of primary importance. benthamscience.comresearchgate.net
The morpholine ring is a crucial pharmacophore that is integral to the biological profiles of many heterocyclic compounds. benthamscience.com When incorporated into the benzothiazole or benzothiazine structure, the morpholine moiety often contributes to a broad spectrum of pharmacological activities. The combination of a morpholine ring with a 1,4-benzothiazine system, a close structural relative, has been identified as a key strategy in the design of new biologically active molecules. The nitrogen and oxygen heteroatoms within the morpholine ring can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing binding affinity and selectivity. nih.govresearchgate.net Studies on morpholine-thiazole hybrids have gained significant attention, underscoring the importance of this structural combination in medicinal chemistry. benthamscience.combenthamdirect.com
The benzothiazole nucleus itself is a privileged scaffold in drug discovery, known for a wide range of biological effects, including anticancer and antimicrobial properties. benthamscience.comresearchgate.netnih.gov The substitution pattern on this bicyclic system is a critical determinant of its biological activity. Research consistently shows that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly influential in modulating the pharmacological effects. benthamscience.comresearchgate.net For instance, the introduction of a fluorine atom at the 6-position of a benzothiazole derivative was found to enhance its anticancer activity compared to non-fluorinated analogs. researchgate.net
A summary of key substituent effects on the benzothiazole ring is presented below:
| Position | Substituent | Effect on Biological Activity |
|---|---|---|
| C-2 | Amino Group | Foundational for the class; further substitution can modulate activity. nih.gov |
| C-6 | Chlorine | Notable increase in bioactivity. nih.gov |
| C-6 | Fluorine | Can enhance anticancer activity. researchgate.net |
Impact of Substituent Position and Electronic Effects on Biological Activity
The specific placement and electronic nature (electron-donating or electron-withdrawing) of substituents on the benzothiazole ring can dramatically alter a compound's biological activity. rsc.org
Halogenation is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.net In the context of benzothiazole derivatives, the position of the halogen is critical. A study revealed that placing a chlorine atom at the 6th position of the benzothiazole ring led to a significant increase in bioactivity, whereas a fluorine atom at the 5th position was less effective. nih.gov The introduction of a fluorine atom into a benzothiazole structure can improve desirable properties such as metabolic stability and binding affinity for target receptors by increasing lipophilicity. researchgate.net Strong electron-withdrawing groups like fluorine on the benzothiazole ring have been associated with potent anticancer activity. researchgate.net
The influence of different halogen substituents on the activity of benzothiazole derivatives is highlighted in the table below.
| Compound Derivative | Substituent | Position | Observed Activity |
| Benzothiazole Analog 1 | Chlorine | C-6 | Notable increase in bioactivity. nih.gov |
| Benzothiazole Analog 2 | Fluorine | C-5 | Less active than C-6 chloro derivative. nih.gov |
| Benzothiazole Analog 3 | Fluorine | C-6 | Enhanced anticancer activity. researchgate.net |
Nitrogen-containing functional groups play a vital role in the SAR of benzothiazole derivatives. The primary amino group at the C-2 position is a defining feature of this class of compounds. Further substitution on this amine can lead to potent activity; for example, N,N-disubstituted 2-aminobenzothiazoles have been identified as powerful inhibitors of Staphylococcus aureus. nih.gov The introduction of other nitrogen-based groups, such as a sulfonamide, can enhance anti-inflammatory and antioxidant activities. researchgate.net
Steric Hindrance and Conformational Flexibility in SAR
The three-dimensional shape of a molecule, governed by steric hindrance and conformational flexibility, is a key factor in its interaction with biological targets. nih.govnih.gov In the case of this compound derivatives, the orientation of the morpholine ring relative to the benzothiazole plane is of particular interest.
Rational Design Principles for Enhanced Efficacy and Selectivity
The rational design of novel therapeutic agents based on the this compound scaffold is a meticulous process guided by structure-activity relationship (SAR) studies. These studies systematically investigate how chemical modifications to the core structure influence biological activity, with the goal of enhancing efficacy against the intended target while minimizing off-target effects to improve selectivity. The benzothiazole nucleus is a versatile pharmacophore, and its biological activity can be significantly modulated by the nature and position of various substituents. nih.gov
Key areas of the this compound structure that are critical for modification and optimization include the benzothiazole ring, the amine linker, and the morpholine ring. Research into related benzothiazole derivatives has provided a foundational understanding of the SAR principles that can be applied to this specific compound.
For instance, studies on N,N-disubstituted 2-aminobenzothiazoles have highlighted the importance of substituents on the benzothiazole ring for antibacterial activity. nih.govnih.gov The presence and position of electron-withdrawing or electron-donating groups can significantly alter the potency of these compounds. For example, the removal of a chlorine atom from a related 2-aminobenzothiazole (B30445) analog resulted in a two- to three-fold decrease in activity, while the complete removal of both chloro and methyl groups led to a substantial loss of activity. nih.gov This suggests that halogenated and alkylated benzothiazole rings are crucial for the antibacterial efficacy of this class of compounds.
Furthermore, the nature of the substituent at the 2-amino position is a critical determinant of biological activity. In a series of N,N-disubstituted 2-aminobenzothiazoles, it was found that an N-propyl imidazole (B134444) moiety was essential for the observed antibacterial activity. nih.govnih.gov This indicates that the size, shape, and electronic properties of the substituent at this position play a direct role in the interaction with the biological target.
In the context of anticancer activity, SAR studies of various benzothiazole derivatives have revealed several important design principles. The introduction of specific moieties, such as an ortho-hydroxy-N-acyl hydrazone, has been shown to confer potent antiproliferative and procaspase-3 kinase activation activities. nih.gov Similarly, the presence of a urea (B33335) spacer and phenyl disubstitution in sorafenib (B1663141) analogues containing a benzothiazole core is crucial for their antiproliferative effects. nih.gov The lipophilicity of the molecule, often quantified as the CLogP value, has also been identified as a key factor influencing the anticancer potency of benzothiazole derivatives. nih.govtandfonline.com
The selectivity of benzothiazole derivatives can also be rationally engineered. For example, certain 2-(4-aminophenyl)benzothiazoles exhibit potent and selective inhibitory activity against breast cancer cell lines, with little to no activity against other cell types. acs.org This selectivity is dictated by the substitution pattern on both the 2-phenyl ring and the benzothiazole moiety. acs.org
The following table summarizes the structure-activity relationships of selected benzothiazole derivatives, illustrating the impact of different structural modifications on their biological activity.
| Compound/Derivative | Structural Modification | Biological Activity | Research Findings |
| N,N-disubstituted 2-aminobenzothiazole (Compound 1) | N-propyl imidazole moiety | Potent inhibitor of Staphylococcus aureus | The N-propyl imidazole group was found to be critical for antibacterial activity. nih.govnih.gov |
| Halogenated 2-aminobenzothiazole Analogs | Variations in halogen and methyl substitutions on the benzothiazole ring | Antibacterial activity | Removal of a chlorine atom led to a 2- to 3-fold loss in activity, while replacing substituents with fluorine decreased the MIC by approximately 6-fold compared to the parent compound. nih.gov |
| Indole (B1671886) based hydrazine (B178648) carboxamide benzothiazole (Scaffold 12) | Indole based hydrazine carboxamide scaffold with electron-withdrawing groups at the 4-position of the benzyl (B1604629) ring | Potent antitumor activity against various cancer cell lines (HT29, H460, A549, MDA-MB-231) | The presence of electron-withdrawing groups at the 4-position of the benzyl ring was associated with the highest antitumor activity. nih.govtandfonline.com |
| Benzothiazole with ortho-hydroxy-N-acyl hydrazone moiety (Semicarbazide 10) | Phenyl and benzyloxyl substitutions | Inhibitory activity against multiple cancer cell lines (MDA-MB-231, MNK-45, NCI-H226, HT-29, SK-N-SH) | The introduction of phenyl and benzyloxyl substitutions was responsible for the observed pharmacological activities. nih.govtandfonline.com |
| 2-(4-Aminophenyl)benzothiazoles | Substitutions on the 2-phenyl ring and the benzothiazole moiety | Potent and selective in vitro activity against breast cancer cell lines | The heterocyclic sequence of benzothiazole > benzoxazole (B165842) >> benzimidazole (B57391) was crucial for activity. Specific substitutions at the 3'-position of the phenyl ring enhanced potency. acs.org |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Ligand-Target Protein Interactions and Binding Affinity Predictions
There is no publicly available research detailing molecular docking studies specifically performed on 4-Morpholinobenzo[d]thiazol-2-amine. Therefore, data on its interactions with specific protein targets and its predicted binding affinities (e.g., docking scores in kcal/mol) are not available.
Identification of Key Binding Pockets and Residues
As no docking studies have been published for this compound, there is no information regarding its potential binding pockets or the key amino acid residues with which it might interact within a protein active site.
Molecular Dynamics Simulations and Free Energy Perturbation (FEP)
Conformational Dynamics of Ligand-Receptor Complexes
No molecular dynamics (MD) simulation studies have been reported for this compound. Such studies would be necessary to understand the stability of its binding pose, the flexibility of the ligand within the active site, and any conformational changes in the target protein upon binding.
Prediction of Relative Binding Affinities
There are no published studies using computationally intensive methods like Free Energy Perturbation (FEP) to predict the relative binding affinities of this compound against any biological target.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No specific Density Functional Theory (DFT) calculations for this compound have been found in the scientific literature. DFT studies on other benzothiazoles have been used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other reactivity descriptors. mdpi.com However, this data is not available for the title compound.
In Silico Prediction of Drug-Likeness and ADME Profiles
In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic properties is crucial to avoid late-stage failures. In silico methods, which utilize computational models to predict a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, have become indispensable tools. These approaches offer a rapid and cost-effective means to evaluate the drug-likeness of novel chemical entities, such as this compound, by forecasting their behavior within a biological system. nih.govlongdom.org
The prediction of drug-likeness is often guided by established principles like Lipinski's Rule of Five, which assesses the oral bioavailability of a compound based on key physicochemical properties. tubitak.gov.trresearchgate.net For heterocyclic compounds, including benzothiazole (B30560) derivatives, these computational screenings help to prioritize candidates with favorable ADME profiles for further experimental investigation. biointerfaceresearch.com Studies on various benzothiazole derivatives demonstrate the routine application of these predictive models to estimate parameters like gastrointestinal absorption and blood-brain barrier penetration. frontiersin.orgmdpi.com
Interactive Table: Key Parameters in Drug-Likeness Evaluation
| Parameter | Description | Favorable Range (Lipinski's Rule) |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the substance. | ≤ 500 Da |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | ≤ 5 |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 |
Theoretical Approaches for ADME Property Prediction
The theoretical prediction of ADME properties for compounds like this compound relies on a variety of computational models and molecular descriptors. nih.gov These approaches can be broadly categorized into ligand-based and structure-based methods. researchgate.net Ligand-based methods, which are most common in early discovery, derive quantitative structure-activity relationships (QSAR) from the chemical structure of the molecule itself. numberanalytics.com
Several key molecular descriptors are calculated to build these predictive models:
Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) and is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov A lower TPSA is generally associated with better cell membrane permeability.
Number of Rotatable Bonds (nROTB): This parameter is related to the conformational flexibility of a molecule. A lower number of rotatable bonds (typically ≤ 10) is considered favorable for oral bioavailability, as suggested by Veber's rule. tubitak.gov.trresearchgate.net
Lipophilicity (logP): This is a critical factor influencing a drug's absorption, distribution, and metabolism. Various computational methods (e.g., AlogP, XlogP3) are used to estimate this value. mdpi.com
Aqueous Solubility (logS): The solubility of a compound significantly impacts its absorption. In silico models predict solubility based on the compound's structural features.
Human Intestinal Absorption (HIA): Predictive models estimate the percentage of a drug that will be absorbed from the gut into the bloodstream.
These descriptors are often calculated using specialized software packages and web servers (e.g., SwissADME, QikProp) that provide a comprehensive ADME and drug-likeness profile. biointerfaceresearch.comfrontiersin.orgmdpi.comnih.gov For instance, studies on 2-hydroxy benzothiazole derivatives have utilized such tools to calculate properties including TPSA and percentage of absorption, demonstrating good correlation with drug-like potential. researchgate.netnih.gov
Interactive Table: Predicted ADME Properties for Representative Benzothiazole Derivatives
| Compound Structure | MW | logP | TPSA (Ų) | HBD | HBA | nROTB | Predicted Oral Bioavailability |
|---|---|---|---|---|---|---|---|
| 2-hydroxy benzothiazole | 151.19 | 1.85 | 49.36 | 1 | 2 | 0 | High |
| 2-aminobenzothiazole (B30445) | 150.20 | 1.63 | 55.12 | 1 | 2 | 0 | High |
Note: The data in this table is representative of benzothiazole derivatives and is intended to illustrate the types of parameters evaluated. The values are not specific to this compound.
The integration of these computational predictions allows for the early identification of potential liabilities in a drug candidate's ADME profile, guiding medicinal chemists in the optimization of the molecular structure to achieve the desired pharmacokinetic properties. longdom.orgnih.gov
Future Directions and Research Perspectives
Exploration of Novel Biological Targets for 4-Morpholinobenzo[d]thiazol-2-amine Derivatives
The therapeutic potential of this compound and its chemical cousins is far from fully realized. While their efficacy against known targets is established, the future lies in identifying novel biological interactions that could unlock treatments for a wider range of diseases.
Derivatives of the parent compound have already demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comfrontiersin.orgnih.govnih.gov A significant area of future research will involve screening these compounds against a wider array of biological targets. This includes a variety of enzymes, receptors, and signaling proteins that are implicated in disease pathogenesis. For instance, the benzothiazole (B30560) core is known to interact with kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov Further investigation into the specific kinase inhibitory profiles of this compound derivatives could reveal new opportunities for targeted cancer therapy. frontiersin.org
Beyond kinases, other potential targets include G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The structural versatility of the benzothiazole scaffold allows for the generation of diverse chemical libraries, increasing the probability of discovering compounds with high affinity and selectivity for these novel targets. researchgate.net
Advanced Synthetic Methodologies for Diversified Analog Libraries
To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic methodologies is paramount. The ability to rapidly generate diverse libraries of analogs is crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds.
Traditional synthetic methods for benzothiazoles often involve the condensation of 2-aminothiophenols with various electrophiles. nih.gov While effective, these methods can have limitations in terms of substrate scope and reaction conditions. Future research will likely focus on the development of more sophisticated and versatile synthetic strategies.
One promising approach is the use of combinatorial chemistry , which allows for the simultaneous synthesis of a large number of compounds. researchgate.netpublish.csiro.au This can be achieved through solid-phase synthesis or by employing solution-phase parallel synthesis techniques. These high-throughput methods can significantly accelerate the drug discovery process by providing a vast pool of compounds for biological screening. publish.csiro.au
Another area of innovation is the application of flow chemistry . researchgate.netresearchgate.netthieme-connect.com Continuous-flow reactors offer several advantages over traditional batch processes, including improved reaction control, enhanced safety, and the ability to perform reactions at high temperatures and pressures. researchgate.net This can enable the synthesis of novel benzothiazole derivatives that are difficult to access using conventional methods.
Furthermore, the development of novel catalytic systems, such as those based on transition metals or organocatalysts, will continue to be a major focus. These catalysts can facilitate the formation of the benzothiazole ring system under milder conditions and with greater efficiency, contributing to more sustainable and environmentally friendly synthetic processes. mdpi.comnih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzothiazoles
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of benzothiazole-based therapeutics is no exception. astrazeneca.commednexus.orgorscience.runih.gov These powerful computational tools can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization.
In silico screening of large virtual libraries of benzothiazole derivatives can be used to predict their binding affinity for specific biological targets. nih.govfrontiersin.org This can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. Machine learning models, trained on existing experimental data, can be used to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic parameters. astrazeneca.com
AI can also be used to design novel benzothiazole derivatives with desired properties. Generative models , for example, can learn the underlying chemical patterns of known active compounds and generate new molecules with potentially improved efficacy and safety profiles. nih.gov This de novo design approach has the potential to significantly accelerate the discovery of new drug candidates.
Moreover, AI and ML can be used to analyze complex biological data, such as that generated from high-throughput screening assays or genomic studies. This can help to identify novel drug targets and to understand the mechanisms of action of benzothiazole derivatives. astrazeneca.commednexus.org
Development of Advanced Radiotracers for Molecular Imaging (e.g., PET)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in living subjects. nih.gov The development of novel PET radiotracers based on the this compound scaffold could have a significant impact on both preclinical research and clinical practice.
The benzothiazole core has already been successfully incorporated into PET tracers for imaging beta-amyloid plaques in the brain, a hallmark of Alzheimer's disease. nih.gov Future research will focus on developing radiotracers that can target other disease-related biomarkers with high specificity and affinity. For instance, radiolabeled this compound derivatives could be developed to image specific types of cancer, to monitor the response to therapy, or to study the progression of neurodegenerative diseases. epo.org
The development of these advanced radiotracers will require expertise in both radiochemistry and pharmacology. The synthesis of PET tracers involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) or carbon-11, into the molecule of interest. epo.orgsnmjournals.org This process must be rapid and efficient, as these radionuclides have short half-lives.
The resulting radiotracers must then be rigorously evaluated in preclinical models to assess their biodistribution, pharmacokinetics, and target engagement. This data is essential for translating promising radiotracers into the clinical setting. chemrxiv.org
Collaborative Research and Translational Potential in Academic Settings
The translation of basic scientific discoveries into new medicines is a complex and challenging process that requires collaboration between academia and industry. Academic research plays a crucial role in the early stages of drug discovery, by identifying novel drug targets and by developing new chemical entities with therapeutic potential.
The this compound scaffold represents a promising starting point for the development of new drugs. Academic researchers can contribute to this effort by conducting fundamental studies on the chemistry and biology of these compounds. This includes elucidating their mechanisms of action, identifying their biological targets, and exploring their therapeutic potential in various disease models. mdpi.com
Furthermore, academic institutions can play a key role in the training of the next generation of drug discovery scientists. By providing students with hands-on experience in cutting-edge research, academic labs can help to ensure that there is a skilled workforce to drive future innovation in the pharmaceutical industry.
Q & A
Q. What are the standard synthetic protocols for preparing 4-Morpholinobenzo[d]thiazol-2-amine?
Methodological Answer: The synthesis typically involves cyclization of substituted anilines with sodium thiocyanate and bromine in glacial acetic acid. For example, benzo[d]thiazol-2-amine derivatives are synthesized by reacting aniline derivatives with sodium thiocyanate and bromine under reflux for 16 hours, followed by precipitation using NaOH . Morpholine substitution can be introduced via nucleophilic displacement or condensation reactions, as seen in analogous quinazoline derivatives . Post-synthesis purification via column chromatography (e.g., silica gel) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer: Key techniques include:
- HRMS (ESI-TOF): Validates molecular formula (e.g., C13H15N3O3S2 for morpholine-containing derivatives) with <2 ppm mass accuracy .
- IR Spectroscopy: Identifies characteristic NH2 stretching (~1620 cm⁻¹) and morpholine C-O-C vibrations (~1030 cm⁻¹) .
- 1H/13C NMR: Signals for the thiazole NH2 (δ ~7.6 ppm as a broad singlet) and morpholine protons (δ ~3.7 ppm for N-CH2-O) are diagnostic .
Cross-referencing with literature melting points (e.g., 156–158°C for N-phenyl analogs) further confirms purity .
Q. What biological activities are associated with this compound derivatives?
Methodological Answer: Thiazole-morpholine hybrids exhibit antimicrobial, anticancer, and enzyme inhibitory properties. For instance:
- Antimicrobial Activity: Substituted thiazoles show MIC values <10 µg/mL against S. aureus and E. coli via membrane disruption, validated by time-kill assays .
- Anticancer Potential: Morpholine-linked thiazoles inhibit topoisomerase II and induce apoptosis in cancer cell lines (IC50 ~5–20 µM) .
- Enzyme Modulation: Derivatives act as ABAD/17β-HSD10 inhibitors (Ki ~0.5–2 µM) for Alzheimer’s disease, confirmed via fluorescence polarization assays .
Advanced Research Questions
Q. How can green chemistry principles optimize the synthesis of this compound?
Methodological Answer:
- Solvent Selection: Replace glacial acetic acid with water-mediated cyclization (e.g., 74% yield for benzo[d]thiazol-2-amine in aqueous conditions) .
- Catalysis: Use NaBr as a recyclable catalyst for C–H thiolation, reducing bromine waste .
- Microwave Assistance: Shorten reaction times (e.g., 2 hours vs. 16 hours) while maintaining yields >70% . Validate purity via HPLC (≥95%) and minimize column chromatography .
Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?
Methodological Answer:
- Variable Solvent Analysis: Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-dependent shifts (e.g., NH2 proton broadening in DMSO) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals; e.g., distinguish morpholine CH2 protons from aromatic protons .
- X-ray Crystallography: Definitive confirmation via single-crystal analysis, as applied to N-phenyl derivatives (CCDC deposition recommended) .
Q. What computational methods predict the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Calculations (B3LYP/6-311+G(d,p)): Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4 eV) to predict nucleophilic/electrophilic sites .
- Molecular Docking (AutoDock Vina): Simulate binding to biological targets (e.g., ABAD enzyme; docking score ≤−8.5 kcal/mol) .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on C6) with bioactivity using partial least squares regression (R² >0.85) .
Q. How can structure-activity relationships (SARs) be established for derivatives of this compound?
Methodological Answer:
- Analog Synthesis: Introduce substituents at C4 (morpholine), C6 (halogens), and N2 (alkyl/aryl) .
- Biological Profiling: Test analogs in parallel assays (e.g., MIC for antimicrobials, IC50 for cytotoxicity) .
- 3D Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond donors at NH2, hydrophobic morpholine ring) using Schrödinger Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
